molecular formula C20H17FN4O B14124292 3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

Cat. No.: B14124292
M. Wt: 348.4 g/mol
InChI Key: GHSIJPUHTAUSGJ-AYCHGHPVSA-N
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Description

3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the carboxamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool for studying various biochemical processes.

Properties

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17FN4O/c1-14(11-15-5-3-2-4-6-15)13-22-25-20(26)19-12-18(23-24-19)16-7-9-17(21)10-8-16/h2-13H,1H3,(H,23,24)(H,25,26)/b14-11+,22-13+

InChI Key

GHSIJPUHTAUSGJ-AYCHGHPVSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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